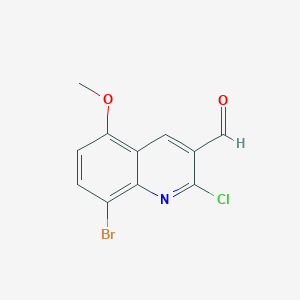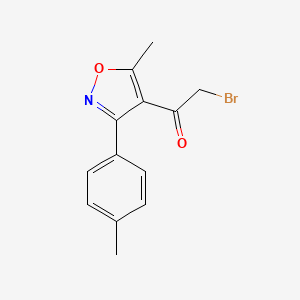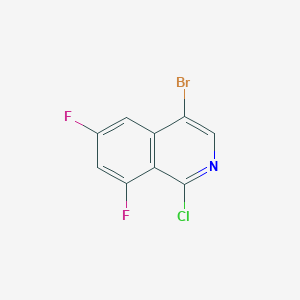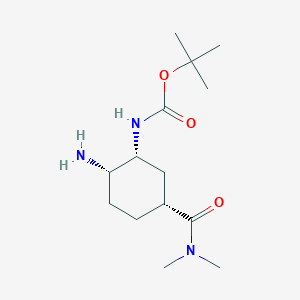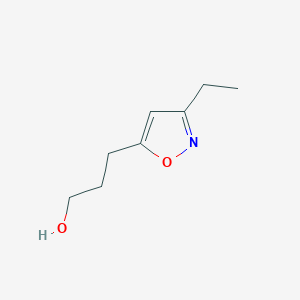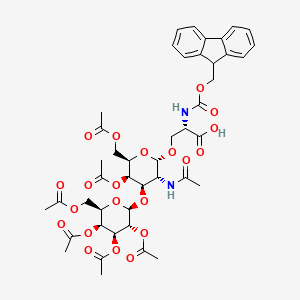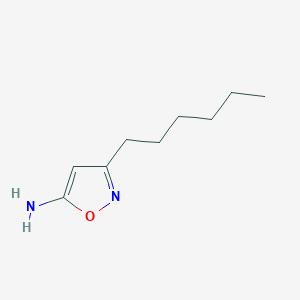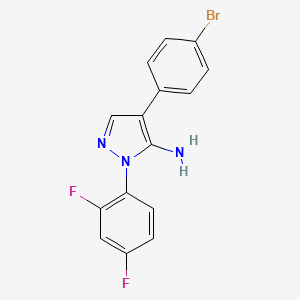
Methyl 2-(2,5-dibromophenyl)-2-oxoacetate
Descripción general
Descripción
“Methyl 2-(2,5-dibromophenyl)-2-oxoacetate” is a chemical compound with the molecular formula C9H8Br2O2 . It has a molecular weight of 307.97 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8Br2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 307.97 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not well-documented in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis in Organic Chemistry : Methyl 2-(2,5-dibromophenyl)-2-oxoacetate and related compounds are often synthesized for various applications in organic chemistry. For instance, Ahmed et al. (2016) reported the synthesis of methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, characterized by spectroscopic methods and X-ray diffraction analyses (Ahmed et al., 2016).
Biochemical Applications
- In Biochemical Research : Various derivatives of methyl 2-oxoacetate are synthesized for biochemical studies. For example, the synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate from the ascidian Polycarpa aurata has been explored, indicating the potential use of these compounds in marine biochemistry and pharmacology (Zhou Hua-feng, 2007).
Pharmaceutical Research
- Drug Development and Medical Research : Compounds related to this compound are utilized in pharmaceutical research. For instance, the synthesis and characterization of various derivatives for potential analgesic and anti-inflammatory activities have been reported (Dewangan et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of Methyl 2-(2,5-dibromophenyl)-2-oxoacetate is Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells .
Mode of Action
This compound inhibits BTK by binding to its catalytic site within the kinase domain . The compound’s aromatic ring is close to Tyr476, and its substituent group is sandwiched between residues Arg525 and Asp539 . This interaction inhibits the enzymatic activity of BTK, thereby affecting the B-cell antigen receptor signaling pathway .
Biochemical Pathways
The inhibition of BTK affects the B-cell antigen receptor signaling pathway, which can lead to the promotion of apoptosis . This is particularly relevant in the context of B-lineage leukemic cells, where BTK has an anti-apoptotic function .
Pharmacokinetics
This compound is quickly absorbed, with the time required to reach the maximum plasma drug concentration (tmax) being 10–18 min after intraperitoneal administration . It has an elimination half-life of 17–32 min after intraperitoneal administration at dose levels of 10–50 mg/kg . The compound exhibits a dose-dependent increase in the values of normalized area under the curve and maximum concentration (Cmax), as well as a dose-dependent decrease in clearance values, suggesting a saturable clearance mechanism .
Result of Action
The inhibition of BTK by this compound can enhance the sensitivity of BTK+ B-lineage leukemic cells to apoptosis . This can improve the chemotherapy response and survival outcome of mice challenged with BCL-1 leukemia cells .
Análisis Bioquímico
Cellular Effects
Methyl 2-(2,5-dibromophenyl)-2-oxoacetate has been shown to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis, a process of programmed cell death, by regulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, in breast cancer cells, this compound upregulates the levels of pro-apoptotic proteins such as Bax and caspase-3, while downregulating the levels of anti-apoptotic proteins like Bcl-2 . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and tumor growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to the active site of Bruton’s tyrosine kinase, this compound inhibits the enzyme’s activity, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways that promote cell survival and proliferation, leading to apoptosis in cancer cells . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause sustained inhibition of Bruton’s tyrosine kinase activity and prolonged apoptotic effects in cancer cells . These temporal effects are important for understanding the compound’s potential therapeutic applications and optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit Bruton’s tyrosine kinase activity and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of this compound and its potential for clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that modify its structure and function. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its use in therapeutic applications and predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in target tissues. The distribution of this compound can influence its therapeutic effects and potential side effects. For example, the compound’s ability to accumulate in cancerous tissues while sparing healthy tissues can enhance its efficacy and reduce toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the cytoplasm or nucleus, where it interacts with key regulatory proteins and enzymes. The subcellular localization of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects .
Propiedades
IUPAC Name |
methyl 2-(2,5-dibromophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTVWEDBALFPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


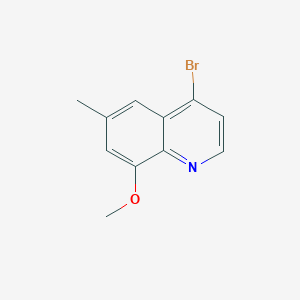

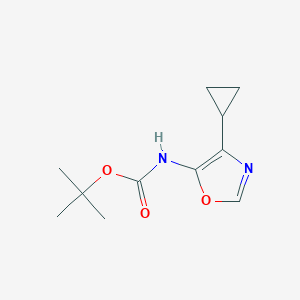
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
